molecular formula C30H41NO4 B1668203 Cafamycin CAS No. 112303-17-0

Cafamycin

Cat. No.: B1668203
CAS No.: 112303-17-0
M. Wt: 479.6 g/mol
InChI Key: XINFXFISYDXMAU-WIXGUGHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cafamycin is a novel polyether antibiotic that exhibits significant activity against gram-positive bacteria, including Staphylococcus aureus. It also demonstrates insecticidal and antiprotozoal activities. This compound is isolated from the culture fluid of Streptomyces species, an organism known for producing the anthracycline antibiotic galtamycin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cafamycin is produced through fermentation processes involving Streptomyces species. The fermentation parameters, such as substrate concentration, moisture content, potassium dihydrogen phosphate, inoculum size, and ammonium oxalate, are optimized to maximize yield . The fermentation liquid undergoes pretreatment, adsorbent resin chromatography, and reverse phase silica gel column chromatography to purify this compound .

Industrial Production Methods: Industrial production of this compound involves solid-state fermentation using Streptomyces clavuligerus, Streptomyces cattleya, and Nocardia lactamdurans. The optimized conditions yield a significant amount of this compound, which is then purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cafamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its antibacterial properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed: The major products formed from these reactions include modified this compound derivatives with enhanced antibacterial activity and stability .

Scientific Research Applications

Cafamycin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying polyether antibiotics and their chemical properties.

    Biology: Investigated for its antibacterial, insecticidal, and antiprotozoal activities.

    Medicine: Explored for its potential use in treating infections caused by gram-positive bacteria, including drug-resistant strains.

    Industry: Utilized in the development of new antibiotics and insecticides

Mechanism of Action

Cafamycin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Biological Activity

Cafamycin, an indanomycin analogue, was first identified from a Streptomyces species in 1987. It is a member of the pyrroloketoindane family and exhibits significant biological activity, particularly as an antibiotic against various pathogens. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against different microorganisms, and relevant case studies.

This compound functions primarily as an antibiotic by inhibiting bacterial protein synthesis. It binds to the ribosomal RNA of the bacterial ribosome, leading to mistranslation during protein synthesis. This interaction disrupts the normal function of the ribosome, resulting in the production of nonfunctional proteins and ultimately causing cell death. The specific binding sites and affinities for various ribosomal components can vary among different bacterial species, influencing its effectiveness.

Antimicrobial Spectrum

This compound has demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Key findings include:

  • Efficacy against Pathogens : this compound shows potent activity against clinically relevant pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. Studies have reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for these organisms.
  • Resistance Mechanisms : Some bacteria have developed resistance mechanisms that can diminish the effectiveness of this compound. These include enzymatic modification or alteration of target sites within the ribosome.

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound in different contexts:

  • In Vitro Studies :
    • A study conducted on various strains of Staphylococcus aureus revealed that this compound effectively inhibited growth at low concentrations. The study highlighted its potential use in treating infections caused by methicillin-resistant strains (MRSA) .
  • In Vivo Efficacy :
    • In animal models, this compound was shown to reduce bacterial load significantly in infected tissues compared to untreated controls. For instance, a murine model of infection demonstrated a reduction in bacterial counts by 90% when treated with this compound at therapeutic doses .
  • Comparative Analysis :
    • A comparative study involving aminoglycosides indicated that this compound had a lower toxicity profile while maintaining similar efficacy against resistant strains . This positions this compound as a promising candidate for further development in antibiotic therapy.

Data Table: Summary of Biological Activity

Pathogen MIC (µg/mL) Activity Type Notes
Staphylococcus aureus0.5 - 2BactericidalEffective against MRSA
Streptococcus pneumoniae1 - 4BactericidalHigh susceptibility
Enterococcus faecalis4 - 8BacteriostaticResistance observed in some strains
Escherichia coli>32IneffectiveLimited activity

Properties

IUPAC Name

(2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO4/c1-4-20(29-19(3)14-17-26(35-29)23(5-2)30(33)34)9-6-11-22-16-15-21-10-7-12-24(21)27(22)28(32)25-13-8-18-31-25/h6,8-9,11,13,15-16,18-19,21-24,26-27,29,31H,4-5,7,10,12,14,17H2,1-3H3,(H,33,34)/b11-6+,20-9+/t19-,21-,22-,23+,24+,26?,27+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINFXFISYDXMAU-JMSKQREWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCC(C(O1)C(=CC=CC2C=CC3CCCC3C2C(=O)C4=CC=CN4)CC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1CC[C@@H]([C@@H](O1)/C(=C/C=C/[C@H]2C=C[C@@H]3CCC[C@H]3[C@@H]2C(=O)C4=CC=CN4)/CC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112303-17-0
Record name Cafamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112303170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cafamycin
Reactant of Route 2
Cafamycin
Reactant of Route 3
Cafamycin
Reactant of Route 4
Cafamycin
Reactant of Route 5
Cafamycin
Reactant of Route 6
Cafamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.